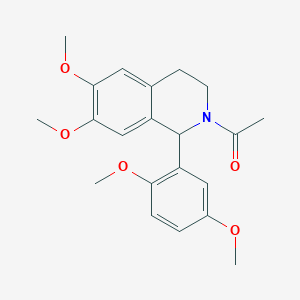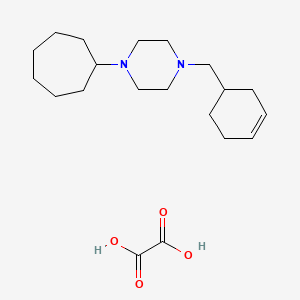![molecular formula C9H12ClN3O4S B4955572 N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide, also known as SN-38, is a potent topoisomerase I inhibitor that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of irinotecan, a chemotherapy drug used to treat various types of cancer. SN-38 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand, allowing it to unwind and replicate. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from re-ligating the DNA strand. This leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells. In addition, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tumor invasion and metastasis.
实验室实验的优点和局限性
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a potent topoisomerase I inhibitor that has been extensively studied in preclinical models. It has also been shown to be effective against a wide range of cancer cell lines. However, one limitation is that it is a highly toxic compound that requires careful handling and disposal. In addition, its solubility and stability can be problematic, and it can be difficult to obtain in large quantities.
未来方向
There are several future directions for the study of N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide. One direction is the development of new formulations and delivery methods that can improve its solubility and stability. Another direction is the evaluation of its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Additionally, the development of biomarkers that can predict response to N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could help to identify patients who are most likely to benefit from treatment. Finally, the development of new topoisomerase I inhibitors that are more potent and less toxic than N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide could lead to the development of more effective anticancer therapies.
合成方法
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide is synthesized from irinotecan, which is a prodrug that is converted into N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide in the body. Irinotecan is a semisynthetic derivative of camptothecin, a natural product that was initially isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of irinotecan involves several steps, including the reaction of camptothecin with various reagents to form the lactone ring, followed by the addition of a carbamate group to the hydroxyl group at position 20. The resulting compound is then converted into irinotecan by esterification with a phosphoric acid derivative.
科学研究应用
N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including colon, lung, breast, ovarian, and pancreatic cancer cells. N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide exerts its anticancer effects by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase I, N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide prevents the DNA from being unwound and replicated, leading to cell death.
属性
IUPAC Name |
N-[2-(5-chloro-2-nitroanilino)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4S/c1-18(16,17)12-5-4-11-8-6-7(10)2-3-9(8)13(14)15/h2-3,6,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXCBRLOKBPWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4955490.png)
![(2-{[2-(2,6-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4955494.png)



![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-3-phenoxybenzene](/img/structure/B4955534.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)

methyl]phosphonate](/img/structure/B4955564.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
